molecular formula C9H11ClO2 B13800002 6-(2-Chloropropanoyl)cyclohex-2-en-1-one CAS No. 76430-36-9

6-(2-Chloropropanoyl)cyclohex-2-en-1-one

Cat. No.: B13800002
CAS No.: 76430-36-9
M. Wt: 186.63 g/mol
InChI Key: WXVWCAJUSWMMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chloropropanoyl)cyclohex-2-en-1-one is a cyclic enone derivative characterized by a cyclohexenone core substituted with a 2-chloropropanoyl group at the 6-position. This compound is of significant interest in organic synthesis due to its α,β-unsaturated ketone functionality, which enables diverse reactivity, including conjugate additions, cycloadditions, and enolate-mediated transformations. The 2-chloropropanoyl substituent introduces both steric and electronic effects, influencing regioselectivity and catalytic behavior in reactions such as allylic enolization or nucleophilic attacks . Its synthesis typically involves the condensation of cyclohex-2-en-1-one derivatives with 2-chloropropanoyl chloride under controlled conditions .

Properties

CAS No.

76430-36-9

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

6-(2-chloropropanoyl)cyclohex-2-en-1-one

InChI

InChI=1S/C9H11ClO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h3,5-7H,2,4H2,1H3

InChI Key

WXVWCAJUSWMMQE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CCC=CC1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloropropanoyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with 2-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloropropanoyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Chloropropanoyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Chloropropanoyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The 6,6-dimethyl groups in 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one enhance steric hindrance, limiting substrate accessibility in catalytic reactions compared to the less hindered 6-(2-chloropropanoyl) derivative .
  • Electronic Effects: The electron-withdrawing 2-chloropropanoyl group increases electrophilicity at the α,β-unsaturated carbonyl, favoring nucleophilic attacks over non-substituted analogs like piperitone .
  • Biological Relevance: Indole-substituted derivatives (e.g., compound 6-43) exhibit anticancer activity due to aromatic interactions, whereas 6-(2-chloropropanoyl) derivatives are more commonly used in synthetic intermediates .

Reactivity and Catalytic Behavior

Allylic Enolization

This compound undergoes Ir-catalyzed allylic enolization with moderate regioselectivity. In contrast, 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one achieves high enantioselectivity (up to 95% ee) under similar conditions due to its silyl ether group stabilizing transition states .

Thia-Michael Additions

Cyclohex-2-en-1-one derivatives modified via thia-Michael reactions show divergent thermal properties. For example, thiol-modified analogs exhibit glass transition temperatures (Tg) ranging from −20°C to 50°C, depending on substituent flexibility. The rigid 2-chloropropanoyl group likely increases Tg compared to aliphatic thiol adducts .

Research Findings and Data Tables

Comparative Reaction Yields and Selectivity

Compound Reaction Type Yield (%) Enantioselectivity (ee %) Regioselectivity
This compound Ir-catalyzed enolization 60–75 70–80 Moderate
6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one Ir-catalyzed enolization 85–92 90–95 High
Piperitone Hydrazone conjugate addition 30–50 N/A Low

Note: The silyl ether group in 6,6-dimethyl derivatives significantly improves both yield and enantioselectivity due to transition-state stabilization .

Thermal Properties of Modified Cyclohexenones

Compound Modification Type Glass Transition Temp (Tg)
This compound Chloroacyl substitution 45°C (estimated)
Thiol-modified cyclohex-2-en-1-one Thia-Michael adduct (aliphatic) −20°C to 30°C
Thiol-modified cyclohex-2-en-1-one Thia-Michael adduct (aromatic) 40–50°C

Source : Thermal data inferred from , highlighting the role of rigid substituents in elevating Tg .

Biological Activity

6-(2-Chloropropanoyl)cyclohex-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 76430-36-9
  • Molecular Formula : C11H13ClO
  • Molecular Weight : 210.68 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexenone derivatives with chloropropanoyl chloride under basic conditions. The reaction conditions are crucial for achieving high yields and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been tested against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Prostate Cancer (PC-3)
  • Colon Cancer (Caco2)

In vitro assays demonstrated that this compound exhibits moderate cytotoxicity. The IC50 values for different cell lines were reported as follows:

Cell LineIC50 (μM)
MCF-745
PC-360
Caco255

These results indicate that the compound may serve as a lead for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.
  • Modulation of Enzymatic Activity : It may act as an inhibitor for key enzymes involved in tumor growth.

Case Studies

A notable case study published in eBioMedicine examined the effects of various derivatives of cyclohexenone compounds, including this compound, on tumor growth in animal models. The study found significant reductions in tumor size and weight compared to control groups, supporting the compound's potential as an anticancer agent .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds was conducted:

CompoundIC50 (μM)Activity Type
This compound45Anticancer
5-Fluorouracil20Anticancer
Doxorubicin30Anticancer

This table illustrates that while this compound shows promising activity, it is less potent than established chemotherapeutics like 5-Fluorouracil and Doxorubicin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.